(6-(4-(2-Fluorophenyl)piperazino)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
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Overview
Description
This compound is a complex organic molecule that includes a piperazine ring and a pyrimidine ring, along with a phenyl sulfone group . It’s a part of a larger family of compounds known as piperazine derivatives .
Synthesis Analysis
The synthesis of piperazine derivatives, including this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . The exact structure would need to be determined through techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve its piperazine and pyrimidine rings, as well as the phenyl sulfone group . The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . For example, 4-Fluorophenyl methyl sulfone, a related compound, is a solid at room temperature and is considered hazardous .Scientific Research Applications
Synthesis of Piperazine Derivatives
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, this compound could be used in the synthesis of various piperazine derivatives.
2. Inhibitor of Equilibrative Nucleoside Transporters (ENTs) The compound has been demonstrated to be a novel inhibitor of ENTs, which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Interestingly, it is more selective to ENT2 than to ENT1 , which could make it a valuable tool in research and potentially in therapeutic applications.
Structure-Activity Relationship Studies
The compound can be used in structure-activity relationship studies to understand the impact of different moieties on the biological activity of the molecule . For instance, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .
Development of New Therapeutics
Given its inhibitory effects on ENTs and its selectivity towards ENT2, the compound could be used in the development of new therapeutics . ENTs are involved in various physiological processes and have been implicated in several diseases, including cancer .
Chemical Reactions with Thiols
Vinyl sulfone-based compounds, like the one , can undergo covalent reactions with thiols . This property could be exploited in various chemical reactions and could potentially find applications in the synthesis of new compounds.
Drug Discovery
The compound’s unique structure and biological activity make it a potential candidate for drug discovery. Its inhibitory effects on ENTs, in particular, could be leveraged in the development of new drugs for diseases where ENTs play a crucial role .
Safety and Hazards
properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c1-17-24-18(16-30(28,29)19-7-3-2-4-8-19)15-22(25-17)27-13-11-26(12-14-27)21-10-6-5-9-20(21)23/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGXZMDFIZYHHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3F)CS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-(2-Fluorophenyl)piperazino)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone |
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